
CID 168011744
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 168011744” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical structures and their associated biological activities, which are used extensively in scientific research and industrial applications.
Chemical Reactions Analysis
CID 168011744, like many other chemical compounds, can undergo various types of chemical reactions. These reactions include:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Addition: It may participate in addition reactions where new atoms or groups are added to the molecule.
Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may use reagents like potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 168011744 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Researchers study its reactivity and properties to develop new chemical reactions and materials.
Biology: The compound may be used in biological assays to study its effects on various biological systems. It can serve as a tool to investigate cellular processes and molecular interactions.
Medicine: this compound may have potential therapeutic applications. Researchers explore its pharmacological properties to develop new drugs or treatments for diseases.
Industry: The compound can be used in industrial processes, such as the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various applications in manufacturing and materials science.
Mechanism of Action
The mechanism of action of CID 168011744 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Researchers study these interactions to understand how the compound exerts its effects and to identify potential therapeutic applications.
Comparison with Similar Compounds
CID 168011744 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but they may differ in their reactivity, biological activity, or applications. Some similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.
CID 5161 (salicylsalicylic acid): Used in the synthesis of various pharmaceuticals.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.
Each of these compounds has unique properties and applications, making them valuable in different contexts. This compound’s specific characteristics and applications distinguish it from these and other similar compounds.
Properties
Molecular Formula |
C20H24N10Na2O10P2S2 |
|---|---|
Molecular Weight |
736.5 g/mol |
InChI |
InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChI Key |
PXXGADGMBQUCOM-QYUKNOIISA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.[Na].[Na] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


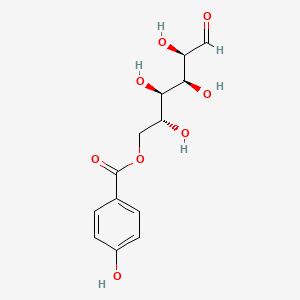
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
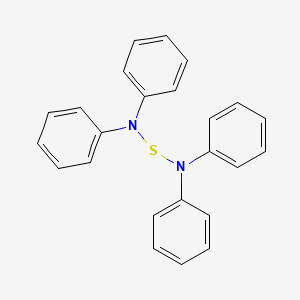

![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
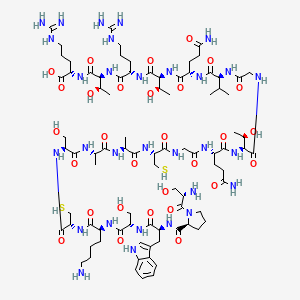
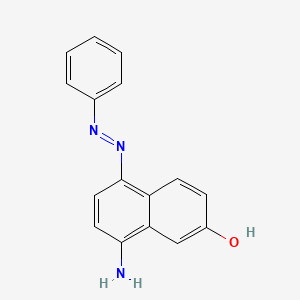
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)

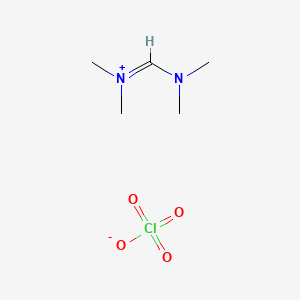

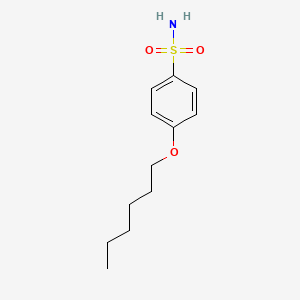
![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)
